REACTION_SMILES
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[Cl:1][CH2:2][CH:3]([c:4]1[c:5]([O:10][CH3:11])[cH:6][cH:7][cH:8][cH:9]1)[OH:12].[K+:14].[O:15]1[CH2:16][CH2:17][O:18][CH2:19][CH2:20]1.[OH-:13].[OH2:21]>>[CH2:2]1[CH:3]([c:4]2[c:5]([O:10][CH3:11])[cH:6][cH:7][cH:8][cH:9]2)[O:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1C(O)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccccc1C1CO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |